molecular formula C10H14BrNO B1523397 5-Bromo-2-(pentyloxy)pyridine CAS No. 179548-05-1

5-Bromo-2-(pentyloxy)pyridine

Cat. No. B1523397
M. Wt: 244.13 g/mol
InChI Key: XTXXBYWBEGVHTQ-UHFFFAOYSA-N
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Description

5-Bromo-2-(pentyloxy)pyridine is a chemical compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 . It is a valuable building block in organic synthesis .


Synthesis Analysis

The synthesis of 5-Bromo-2-(pentyloxy)pyridine and similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-(pentyloxy)pyridine is 1S/C10H14BrNO/c1-2-3-4-7-13-9-5-6-10 (11)12-8-9/h5-6,8H,2-4,7H2,1H3 . The InChI key is DBSSHSZZCVYHCV-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-2-(pentyloxy)pyridine often involve the use of pinacol boronic esters. Protodeboronation of these esters has been reported, utilizing a radical approach .

Scientific Research Applications

Spectroscopic Characterization and Theoretical Studies

5-Bromo-2-(trifluoromethyl)pyridine, a compound structurally similar to 5-Bromo-2-(pentyloxy)pyridine, has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Theoretical studies involving density functional theory (DFT) were conducted to understand its geometric structure, vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties. Additionally, its interaction with pBR322 plasmid DNA and antimicrobial activities were explored, providing insights into its potential application in biophysical studies and antimicrobial research (Vural & Kara, 2017).

Regiocontrolled Polyarylation

A study on the regiocontrolled polyarylation of pyridine highlights a methodological advancement in the synthesis of pentaarylpyridine derivatives, which possess unique photophysical properties. This research underscores the compound's utility in developing environment-sensitive probes, potentially expanding its application in chemical sensors and molecular imaging (Doebelin et al., 2014).

Acidic Properties and Catalytic Investigation

Research on the acidic properties of niobium pentoxide supported on various substrates used pyridine chemisorption to analyze the Bronsted and Lewis acid sites. This work could inform the catalytic applications of pyridine derivatives in heterogeneous catalysis, specifically in enhancing the acidity and reactivity of supported catalysts (Datka et al., 1992).

Synthesis of Novel Pyridine-Based Derivatives

Another study describes the synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction, with potential applications as chiral dopants for liquid crystals. These compounds were also evaluated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities, indicating their potential in medicinal chemistry and material science (Ahmad et al., 2017).

Future Directions

The future directions for the use of 5-Bromo-2-(pentyloxy)pyridine in chemical synthesis could involve further development of the protodeboronation process of pinacol boronic esters . This could potentially lead to new transformations and applications in organic synthesis .

properties

IUPAC Name

5-bromo-2-pentoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-2-3-4-7-13-10-6-5-9(11)8-12-10/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXXBYWBEGVHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(pentyloxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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